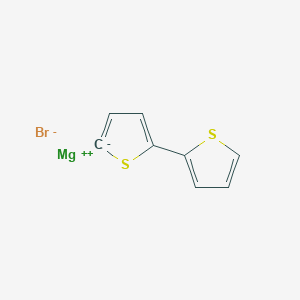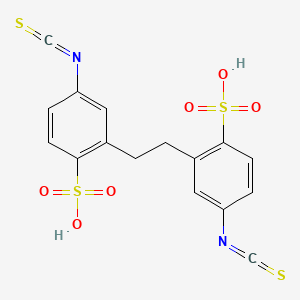
2,2'-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) typically involves the reaction of 4-isothiocyanatobenzenesulfonic acid with ethane-1,2-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Utilized in the synthesis of brominated compounds and as a reagent in organic reactions.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4-isothiocyanatobenzene-1-sulfonic acid) stands out due to its dual functional groups (isothiocyanate and sulfonic acid), which provide a unique combination of reactivity and solubility. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
137911-08-1 |
|---|---|
Molekularformel |
C16H12N2O6S4 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
4-isothiocyanato-2-[2-(5-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O6S4/c19-27(20,21)15-5-3-13(17-9-25)7-11(15)1-2-12-8-14(18-10-26)4-6-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) |
InChI-Schlüssel |
IWGQZCQVMWPBBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)CCC2=C(C=CC(=C2)N=C=S)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


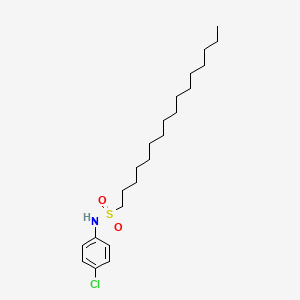
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
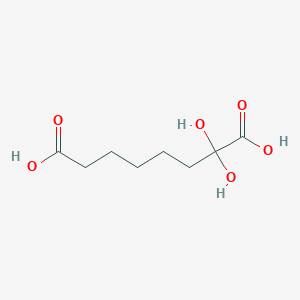
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
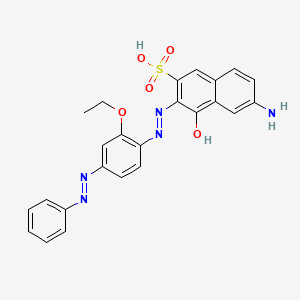
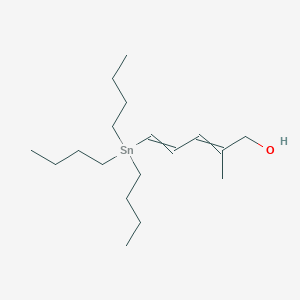
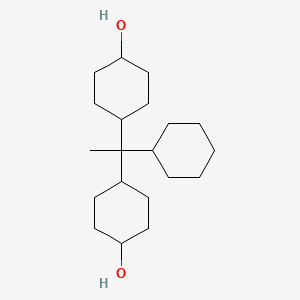
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)


![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
